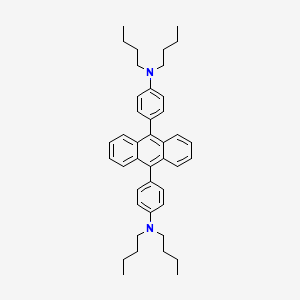
4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline)
Overview
Description
4,4’-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) is a chemical compound known for its unique structural properties and applications in various scientific fields. It consists of an anthracene core with two N,N-dibutylaniline groups attached at the 4 and 4’ positions. This compound is notable for its photophysical properties, making it useful in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) typically involves a multi-step process. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between anthracene and a suitable dienophile.
Attachment of N,N-Dibutylaniline Groups: The N,N-dibutylaniline groups are introduced via a nucleophilic substitution reaction. This involves reacting the anthracene core with N,N-dibutylaniline in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core or the N,N-dibutylaniline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium or copper are often employed in substitution reactions, along with appropriate solvents and temperature control.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
4,4’-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) has several applications in scientific research:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Organic Electronics: Employed in the fabrication of organic semiconductors and photovoltaic cells.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Mechanism of Action
The mechanism by which 4,4’-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is harnessed in applications such as OLEDs and chemical sensors. The molecular targets and pathways involved include the excitation of electrons within the anthracene core and the subsequent emission of light.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Anthracene-9,10-diyl)dianiline: Similar structure but lacks the butyl groups, affecting its solubility and photophysical properties.
9,10-Bis(phenylethynyl)anthracene: Another anthracene derivative with different substituents, leading to variations in electronic properties.
4,4’-(Anthracene-9,10-diyl)bis(N,N-diphenylaniline): Similar structure but with phenyl groups instead of butyl groups, influencing its chemical reactivity and applications.
Uniqueness
4,4’-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) is unique due to its specific combination of the anthracene core and N,N-dibutylaniline groups. This combination imparts distinct photophysical properties, making it particularly useful in applications requiring high fluorescence and stability.
Properties
IUPAC Name |
N,N-dibutyl-4-[10-[4-(dibutylamino)phenyl]anthracen-9-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N2/c1-5-9-29-43(30-10-6-2)35-25-21-33(22-26-35)41-37-17-13-15-19-39(37)42(40-20-16-14-18-38(40)41)34-23-27-36(28-24-34)44(31-11-7-3)32-12-8-4/h13-28H,5-12,29-32H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVKOPOGRSEUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)N(CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635028 | |
| Record name | 4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194295-85-7 | |
| Record name | 4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


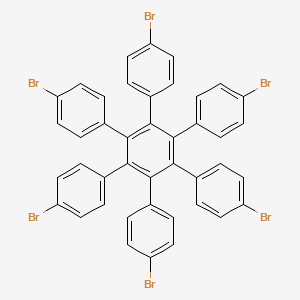
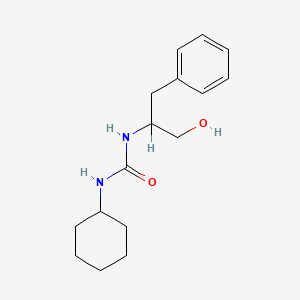
![[4-(Chlorosulfonyl)phenyl]methyl acetate](/img/structure/B3049021.png)
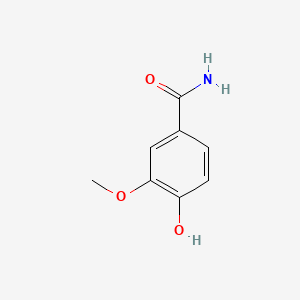
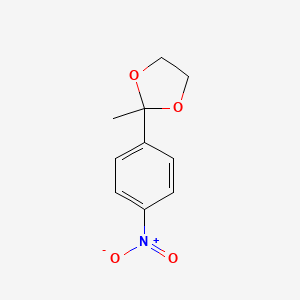
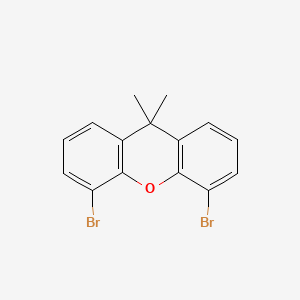
![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B3049026.png)
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3049029.png)
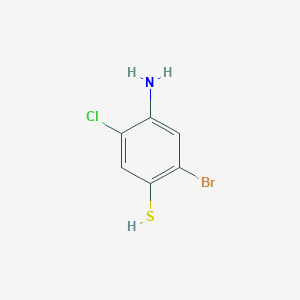



![4-[(2,5-difluorophenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B3049039.png)
![2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B3049040.png)
